molecular formula C8H18 B1368664 2,2,4-Trimethylpentane-d18 CAS No. 51685-57-5

2,2,4-Trimethylpentane-d18

Cat. No.: B1368664
CAS No.: 51685-57-5
M. Wt: 132.34 g/mol
InChI Key: NHTMVDHEPJAVLT-FKVAJJEHSA-N
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Description

2,2,4-Trimethylpentane-d18: isooctane-d18 , is a deuterated form of 2,2,4-trimethylpentane. This compound is a colorless liquid with low volatility and low toxicity at room temperature. It is primarily used as a reference standard in gas chromatography due to its unique isotopic signature, which allows for accurate quantification and identification in analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylpentane-d18 can be synthesized through a deuteration reaction. This involves the replacement of hydrogen atoms in 2,2,4-trimethylpentane with deuterium atoms.

Industrial Production Methods: In the petroleum industry, 2,2,4-trimethylpentane is produced on a large scale by the alkylation of isobutene with isobutane in the presence of acid catalysts. This process is conducted in alkylation units. Additionally, it can be produced from isobutylene by dimerization using an Amberlyst catalyst to produce a mixture of iso-octenes, which are then hydrogenated to form 2,2,4-trimethylpentane .

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethylpentane-d18 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,4-Trimethylpentane-d18 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2,2,4-trimethylpentane-d18 involves its interaction with OH radicals in the presence of NO. This reaction leads to the formation of various oxidation products, including acetone, 2-methylpropanal, and 4-hydroxy-4-methyl-2-pentanone. The reaction pathways are delineated based on the observed products, and the mechanism is discussed in detail in professional chemical literature .

Comparison with Similar Compounds

  • 2,2-Dimethylbutane
  • 2,3-Dimethylbutane
  • Triptane
  • Tetramethylbutane
  • Tetraethylmethane
  • 2,3,3-Trimethylpentane
  • 2,3,4-Trimethylpentane
  • Tetra-tert-butylmethane
  • 2,3-Dimethylhexane
  • 2,5-Dimethylhexane

Uniqueness: 2,2,4-Trimethylpentane-d18 is unique due to its deuterium substitution, which provides a distinct isotopic signature. This makes it particularly valuable as a reference standard in analytical applications, allowing for precise quantification and identification of compounds. Its low volatility and low toxicity further enhance its suitability for various research and industrial applications .

Properties

IUPAC Name

1,1,1,2,3,3,5,5,5-nonadeuterio-2,4,4-tris(trideuteriomethyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3/i1D3,2D3,3D3,4D3,5D3,6D2,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTMVDHEPJAVLT-FKVAJJEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583757
Record name 2,2,4-Tris[(~2~H_3_)methyl](~2~H_9_)pentane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51685-57-5
Record name 2,2,4-Tri(methyl-d3)pentane-1,1,1,3,3,4,5,5,5-d9
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51685-57-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4-Tris[(~2~H_3_)methyl](~2~H_9_)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51685-57-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 2,2,4-Trimethylpentane-d18 in this study?

A1: this compound is a deuterated form of 2,2,4-trimethylpentane, meaning it has some of its hydrogen atoms replaced with deuterium. This isotopic substitution allows researchers to track specific reaction pathways. [, ] For instance, the detection of products like HOC8D16ONO2 and HOC7D14ONO2 from the this compound reaction confirms the origin of these compounds and helps in delineating the reaction mechanism. [, ]

Q2: What analytical techniques were employed to study the reaction products of 2,2,4-trimethylpentane and its deuterated analog?

A2: The researchers used a combination of gas chromatography with flame ionization detection (GC-FID), combined gas chromatography-mass spectrometry (GC-MS), and in situ atmospheric pressure ionization tandem mass spectrometry (API-MS) to identify and quantify the products formed in the reaction of 2,2,4-trimethylpentane and this compound with OH radicals. [, ] GC-FID was primarily used for quantifying major products like acetone, 2-methylpropanal, and 4-hydroxy-4-methyl-2-pentanone. [, ] Meanwhile, GC-MS and API-MS, including tandem MS experiments, were utilized to identify and structurally characterize a wider range of products, including hydroxynitrates and other oxidized species. [, ]

  1. Atkinson, R., et al. (2002). Products and mechanism of the reaction of OH radicals with 2,2,4-trimethylpentane in the presence of NO. The Journal of Physical Chemistry A, 106(21), 5069-5076.
  2. Atkinson, R., et al. (2002). Products and mechanism of the reaction of OH radicals with 2,2,4-trimethylpentane in the presence of NO. _Environmental Science & Technology, 36*(11), 2467-2474.

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